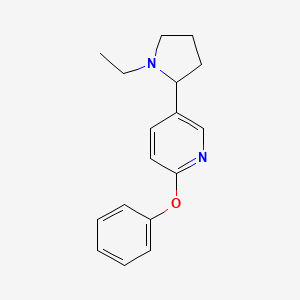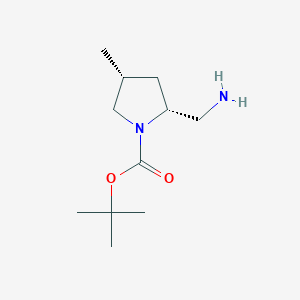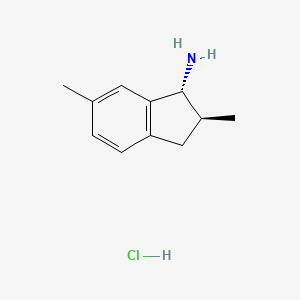
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound known for its significant pharmacological properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is often used in the pharmaceutical industry due to its various therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative.
Hydrogenation: The indene derivative undergoes hydrogenation to form the dihydroindene compound.
Amine Introduction: The dihydroindene compound is then reacted with an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amine derivatives.
Substitution: Formation of substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It serves as a model compound for understanding the interaction of amines with biological membranes.
Medicine
Medically, this compound is investigated for its potential use in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter release. The compound binds to receptors and alters the signaling pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine sulfate
- (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine nitrate
Uniqueness
What sets (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt. This unique combination enhances its solubility and bioavailability, making it more effective in therapeutic applications.
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m0./s1 |
InChI-Schlüssel |
NNNCTWOOSYPXJE-IBYXRORRSA-N |
Isomerische SMILES |
C[C@H]1CC2=C([C@@H]1N)C=C(C=C2)C.Cl |
Kanonische SMILES |
CC1CC2=C(C1N)C=C(C=C2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


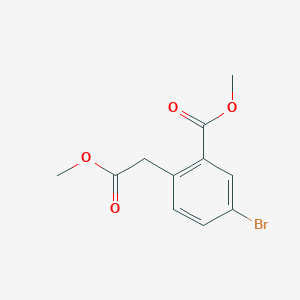

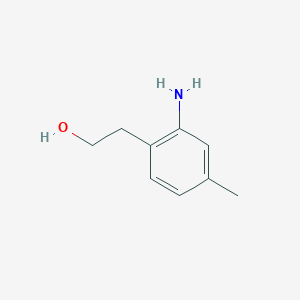

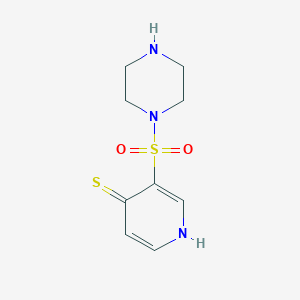

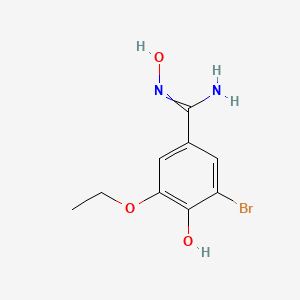
![3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11822285.png)
![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)

